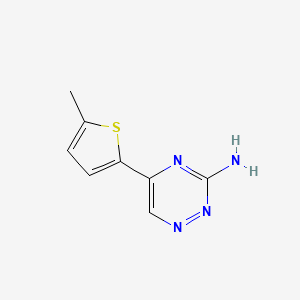

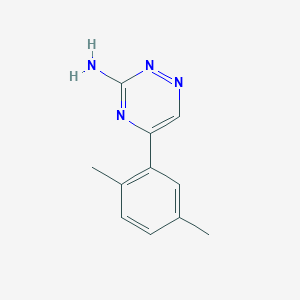

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine

Vue d'ensemble

Description

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine (5-Methylthiophen-2-yl-triazin-3-amine, or 5MTT) is a synthetic compound with a wide range of scientific applications. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure, and is a derivative of 1,2,4-triazine. 5MTT has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and drug development.

Applications De Recherche Scientifique

Antibacterial Activity of Schiff Base Metal Complexes

- Summary of Application : A Schiff base derived from 2-picolyl amine and 5-methyl thiophene-2-carboxaldehyde was synthesized and its antibacterial activity was evaluated . The Schiff base showed good coordination bond with transition metal ions i.e., Cu(II) and Zn(II) .

- Methods of Application : The Schiff base was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . The coordination behavior of the synthesized Schiff base with transition metal ions was investigated .

- Results or Outcomes : The Schiff base metal complexes showed higher antibacterial activity when compared to the bare Schiff base .

Crystal Structure Analysis

- Summary of Application : The crystal structure of a compound derived from 5-methylthiophen-2-yl was analyzed .

- Methods of Application : The compound was synthesized by condensation of the obtained hydrazone with 5-methylthiophen-2-carbaldehyde . The obtained yellow solid was dissolved in acetone and allowed to slowly evaporate to form the crystals of the title compound .

- Results or Outcomes : The crystal structure of the compound was successfully determined .

Synthesis of Boronic Acid Derivatives

- Summary of Application : “(5-Methylthiophen-2-yl)boronic acid” is a boronic acid derivative that can be used in the synthesis of various organic compounds .

- Methods of Application : The compound can be synthesized and used as a reagent in various organic reactions .

- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reagents used .

Synthesis of Amines

- Summary of Application : “5-Methylthiophen-2-ylmethylamine” is an amine that can be used in the synthesis of various organic compounds .

- Methods of Application : The compound can be synthesized and used as a reagent in various organic reactions .

- Results or Outcomes : The specific outcomes depend on the reaction conditions and the other reagents used .

Photophysical Properties of Dyes

- Summary of Application : Thienylpyridinium–cyclic enolate betaine (TPB) dyes, which contain a 5-methylthiophen-2-yl group, were reported as unique skeletons of fluorescent donor–acceptor type molecules .

- Methods of Application : TPB derivatives with five-membered cyclic enolates are coplanar because of the intramolecular hydrogen bond formation between the carbonyl oxygens of the cyclic enolate and the α-hydrogens of the pyridinium ring .

- Results or Outcomes : TPB derivatives with alkylene-bridged cyclic enolates exhibited obvious fluorescence quenching through the twisted intramolecular charge transfer (TICT) process in solution .

Synthesis of Urease Inhibitors

- Summary of Application : A derivative of 5-methylthiophen-2-yl, N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide, showed excellent urease inhibition activity .

- Methods of Application : The compound was synthesized and tested for its urease inhibition activity .

- Results or Outcomes : The compound showed excellent urease inhibition activity at 40 µg/ml and 80 µg/ml concentrations where the percentage inhibition values were found to be 92.12 ± 0.21 and 94.66 ± 0.11, respectively with an IC 50 value 17.1 ± 0.15 µg/ml .

Propriétés

IUPAC Name |

5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYVQFLKKBYRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CN=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Aminobenzoyl)piperidin-4-yl]methanol](/img/structure/B1521625.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)